Talirine, also known as SG-1882 or MC-Val-Ala-PBD, is a synthetically derived pyrrolobenzodiazepine (PBD) dimer. [] PBDs belong to a class of natural products with potent antitumor activity. [] They exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N2 position of guanine within specific sequences. [] Talirine, as a dimer, possesses two PBD units linked by a protease-cleavable linker, enabling it to crosslink DNA strands. [] This crosslinking ability significantly enhances its potency compared to monomeric PBDs. []
Within scientific research, Talirine is primarily investigated as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , ] ADCs are complex molecules designed for targeted drug delivery. [] They consist of a monoclonal antibody that specifically binds to a target on cancer cells, linked to a highly cytotoxic payload like Talirine. [, , ] This targeted approach aims to deliver the cytotoxic payload specifically to cancer cells, minimizing damage to healthy tissues. [, , ]
Mc-Val-Ala-pyrrolobenzodiazepine is a compound that belongs to the class of pyrrolobenzodiazepines, which are known for their sequence-selective DNA minor-groove binding properties. This compound is particularly significant in the development of antibody-drug conjugates (ADCs) due to its cytotoxic effects when delivered specifically to target cells. The use of Mc-Val-Ala-pyrrolobenzodiazepine in ADCs aims to enhance the therapeutic efficacy while minimizing systemic toxicity, making it a valuable candidate in cancer therapy.
Pyrrolobenzodiazepines, including Mc-Val-Ala-pyrrolobenzodiazepine, are derived from natural products such as anthramycin. They have been synthesized and modified for improved efficacy and reduced side effects in clinical applications. This compound is classified as an antineoplastic agent and is primarily utilized in the context of ADCs, where it serves as a potent cytotoxic payload linked to monoclonal antibodies targeting specific tumor antigens .
The synthesis of Mc-Val-Ala-pyrrolobenzodiazepine involves several key steps, typically starting from simpler precursors through a series of chemical reactions. The synthesis can be achieved using various methodologies, including:
The technical details of these methods involve controlling reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity.
Mc-Val-Ala-pyrrolobenzodiazepine features a complex molecular structure characterized by a pyrrolobenzodiazepine core that binds selectively to DNA. The structural formula includes:
The molecular weight, solubility parameters, and specific stereochemistry are critical for its function as an ADC payload. Detailed structural data can be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Mc-Val-Ala-pyrrolobenzodiazepine participates in several key chemical reactions:
These reactions are meticulously studied to understand their kinetics and mechanisms, which inform the design of more effective conjugates.
The mechanism of action for Mc-Val-Ala-pyrrolobenzodiazepine involves:
This targeted delivery system significantly reduces off-target effects compared to conventional chemotherapy .
Mc-Val-Ala-pyrrolobenzodiazepine exhibits several notable physical and chemical properties:
These properties are critical for formulating effective ADCs that can withstand storage conditions while maintaining biological activity .
Mc-Val-Ala-pyrrolobenzodiazepine has several applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3